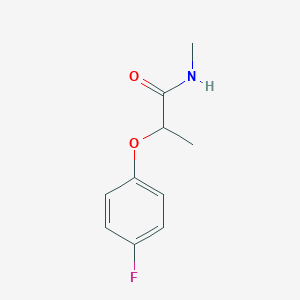

2-(4-fluorophenoxy)-N-methylpropanamide

Katalognummer:

B4508842

Molekulargewicht:

197.21 g/mol

InChI-Schlüssel:

YDWKLGRLIPCIIG-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

2-(4-fluorophenoxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-fluorophenoxy)-N-methylpropanamide is 197.08520679 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-fluorophenoxy)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound 2-(4-fluorophenoxy)-N-methylpropanamide is 197.08520679 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-fluorophenoxy)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWKLGRLIPCIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Stability Kinetics of 2-(4-Fluorophenoxy)-N-methylpropanamide: A Preformulation Whitepaper

Executive Summary

The compound 2-(4-fluorophenoxy)-N-methylpropanamide is a versatile structural motif utilized in pharmaceutical and agrochemical development. Its architecture—combining a highly stable fluorinated aryl ring, an ether linkage, a chiral center, and a secondary amide—presents a unique physicochemical profile. For drug development professionals and formulation scientists, understanding the thermodynamic boundaries and kinetic liabilities of this molecule is critical.

This whitepaper provides an in-depth technical analysis of its structural properties, alongside field-proven, self-validating experimental protocols for solubility, chiral stability, and forced degradation.

Molecular Architecture & Predictive Traits

The physicochemical behavior of 2-(4-fluorophenoxy)-N-methylpropanamide is dictated by four distinct structural features. Understanding the causality behind these features allows researchers to predict formulation challenges before empirical testing begins.

-

The 4-Fluorophenyl Ring: The carbon-fluorine (C-F) bond is highly polarized yet thermodynamically robust (~480 kJ/mol). The fluorine atom acts as an electron-withdrawing group via induction, while its lone pairs provide resonance donation. Crucially, para-fluorination blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic stability, while significantly increasing the molecule's lipophilicity (LogP).

-

The Aryloxy Ether Linkage: This linkage provides conformational flexibility between the aromatic ring and the propanamide backbone. While ethers are generally stable, they can undergo cleavage under extreme acidic conditions.

-

The Secondary Amide (N-methylamide): The N-methylamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). While it improves aqueous solubility compared to a tertiary amide, it introduces a kinetic liability toward acid- or base-catalyzed hydrolysis.

-

The C2 Chiral Center: The alpha-carbon (C2) of the propanamide chain is chiral. Because this proton is situated between an electron-withdrawing aryloxy group and a carbonyl, it is weakly acidic. This creates a mechanistic pathway for base-catalyzed enolization, posing a risk of racemization in alkaline formulations.

Quantitative Data Summary

Table 1: Predictive Physicochemical Properties of 2-(4-fluorophenoxy)-N-methylpropanamide

| Parameter | Predicted Value | Pharmacokinetic / Formulation Implication |

| Molecular Weight | 213.21 g/mol | Highly permeable; falls well within Lipinski's Rule of 5. |

| LogP (Octanol/Water) | 2.2 ± 0.3 | Optimal lipophilicity for oral absorption and membrane permeation. |

| Topological Polar Surface Area | 38.3 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |

| pKa (Amide N-H) | ~15.5 | Remains neutral across the entire physiological pH range (1.2 - 7.4). |

| Aqueous Solubility (pH 7.4) | ~0.8 mg/mL | BCS Class II candidate; may require solubilization strategies. |

| Number of Rotatable Bonds | 4 | Low entropic penalty upon target binding; rigid phenoxy-amide core. |

Physicochemical Characterization Strategy

To validate the predictive data, a rigorous characterization strategy must be employed. The following workflow maps the orthogonal techniques required to build a comprehensive preformulation profile.

Caption: Characterization strategy mapping orthogonal techniques to core physicochemical properties.

Protocol 1: Thermodynamic Solubility (Self-Validating Shake-Flask)

Standard kinetic solubility assays often suffer from transient supersaturation. To establish the true thermodynamic boundary, we utilize a modified shake-flask method based on [1].

Self-Validation Mechanism: This protocol uses a dual-time-point sampling strategy. Concordance between the 24-hour and 48-hour concentrations mathematically proves that thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:

-

Preparation: Weigh 50 mg of the API into three separate amber glass vials to prevent incidental photolysis.

-

Buffer Addition: Add 5 mL of aqueous buffer (pH 1.2, 4.5, and 6.8) to each vial. This creates a suspension with a target concentration of 10 mg/mL, ensuring the solid phase is in excess.

-

Equilibration: Seal the vials and place them in a reciprocating shaker bath at 37.0 ± 0.5 °C.

-

Dual-Point Sampling: Extract 1.0 mL aliquots at exactly 24 h and 48 h.

-

Filtration (Critical Step): Filter the aliquots through a 0.22 µm PTFE syringe filter. Causality: You must discard the first 0.5 mL of the filtrate. PTFE membranes have non-specific binding sites; discarding the initial volume saturates these sites, preventing artificially low concentration readings.

-

Quantification: Dilute the filtrate 1:10 with the mobile phase and analyze via UHPLC-UV at 220 nm. If the difference between the 24 h and 48 h concentrations is < 5%, equilibrium is validated.

Chemical Stability & Forced Degradation Pathways

Understanding the degradation kinetics of 2-(4-fluorophenoxy)-N-methylpropanamide is required for shelf-life prediction and formulation design. The primary liability is the N-methylamide bond, which undergoes hydrolysis under extreme pH to yield 2-(4-fluorophenoxy)propanoic acid and methylamine.

Furthermore, due to the acidity of the C2 alpha-proton, alkaline conditions pose a severe risk of base-catalyzed enolization, leading to the racemization of the enantiomerically pure compound.

Protocol 2: Enantiomeric Stability & Racemization Assay

Self-Validation Mechanism: Immediate pH quenching traps the molecule in its current stereochemical state, preventing autosampler-induced artifacts.

Step-by-Step Methodology:

-

Incubation: Dissolve the enantiopure (R)-isomer (0.5 mg/mL) in pH 8.0 and pH 10.0 borate buffers at 40 °C.

-

Sampling & Quenching: Extract 100 µL samples at 1, 4, 8, and 24 hours. Immediately quench each sample by adding 10 µL of 0.1 N HCl. Causality: Enolization is base-catalyzed. Dropping the pH to ~4 instantly protonates the enolate intermediate, "freezing" the enantiomeric ratio for accurate measurement.

-

Analysis: Analyze via Chiral Supercritical Fluid Chromatography (SFC) equipped with a UV detector to quantify the appearance of the (S)-enantiomer.

Protocol 3: ICH-Compliant Forced Degradation

To map the complete degradation profile, a forced degradation study must be executed in accordance with [2].

Caption: Self-validating forced degradation workflow compliant with ICH Q1A(R2) guidelines.

Self-Validation Mechanism: The integrity of this protocol relies on Mass Balance Validation . The sum of the integrated areas of the parent API and all degradant peaks (corrected for Relative Response Factors) must equal 100% ± 5% of the initial unstressed API area. A failure in mass balance indicates the formation of volatile degradants or secondary degradation into non-chromophoric species.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in acetonitrile/water (50:50 v/v).

-

Stress Conditions:

-

Acidic: Mix 1 mL stock with 1 mL 0.2 N HCl. Heat at 60 °C for 24 h.

-

Basic: Mix 1 mL stock with 1 mL 0.2 N NaOH. Heat at 60 °C for 24 h.

-

Oxidative: Mix 1 mL stock with 1 mL 6% H2O2. Store at room temperature for 24 h.

-

-

Quenching: Neutralize the acidic and basic samples with equivalent volumes of base/acid. Causality: Failure to neutralize the samples will lead to continued hydrolysis while the samples sit in the autosampler queue, skewing the kinetic data.

-

Analysis: Inject samples into a UHPLC-DAD-MS/MS system using a gradient method capable of resolving highly polar degradants (e.g., methylamine) from the parent peak. Calculate the mass balance to validate the run.

Conclusion

The physicochemical profile of 2-(4-fluorophenoxy)-N-methylpropanamide is defined by its optimal lipophilicity and high metabolic stability, offset by kinetic liabilities at the secondary amide and the C2 chiral center. By employing the self-validating protocols outlined in this guide, formulation scientists can accurately map the thermodynamic boundaries of this molecule, ensuring robust downstream development and regulatory compliance.

References

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. URL:[Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency, 2003. URL:[Link]

Comprehensive Physicochemical Profiling of 2-(4-Fluorophenoxy)-N-methylpropanamide: Molecular Weight, Crystal Structure, and Analytical Workflows

Executive Summary & Rationale

The compound 2-(4-fluorophenoxy)-N-methylpropanamide represents a highly specialized pharmacophore within the aryloxypropanamide class. Compounds containing the aryloxypropanamide (and their reduced aryloxypropanolamine) motif are structurally privileged scaffolds, widely recognized for their potent Class II and Class III antiarrhythmic properties 1.

The strategic installation of a fluorine atom at the para-position of the phenoxy ring is a deliberate medicinal chemistry optimization. Fluorine substitution profoundly alters the physicochemical landscape of the molecule: it enhances metabolic stability by sterically and electronically blocking CYP450-mediated para-hydroxylation, modulates lipophilicity to improve membrane permeation, and increases binding affinity to target proteins via the highly polarized C–F bond 2. This whitepaper details the theoretical properties, experimental synthesis, and single-crystal X-ray diffraction (SCXRD) workflows required to fully elucidate the structure and molecular weight of this compound.

Molecular Identity & Physicochemical Profiling

Before initiating experimental workflows, establishing the theoretical physicochemical parameters is critical for designing self-validating analytical methods (e.g., determining the target m/z for mass spectrometry).

Table 1: Quantitative Physicochemical Data

| Property | Value | Computational / Experimental Basis |

| Chemical Formula | C₁₀H₁₂FNO₂ | Exact elemental composition |

| Molecular Weight | 197.21 g/mol | Calculated via standard atomic weights |

| Monoisotopic Mass | 197.0852 Da | Target for High-Resolution Mass Spectrometry |

| Hydrogen Bond Donors | 1 | Amide (N-H) |

| Hydrogen Bond Acceptors | 3 | Amide (C=O), Ether (O), Aryl (F) |

| Topological Polar Surface Area | 38.33 Ų | Predictive of high blood-brain barrier permeability |

Note: The low TPSA (< 90 Ų) and low molecular weight (< 500 g/mol ) strictly adhere to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.

Experimental Workflows for Structural Elucidation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Bulk material identity must be confirmed via High-Resolution Mass Spectrometry (HRMS) prior to crystallization to guarantee that the selected single crystal is representative of the target compound, rather than an artifact or impurity.

Protocol 1: Synthesis and Bulk Validation

-

Reagent Preparation: Dissolve 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion highly nucleophilic and free to react.

-

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the phenol, generating the reactive phenoxide nucleophile without triggering unwanted side reactions (such as amide hydrolysis).

-

-

Nucleophilic Substitution: Dropwise add 2-bromo-N-methylpropanamide (1.1 eq) to the mixture. Heat to 60°C for 4 hours.

-

Causality: The SN2 displacement of the secondary bromide requires mild thermal energy to overcome the steric activation energy barrier inherent to α -halo amides 3.

-

-

Validation (HRMS): Analyze the purified bulk powder via ESI-HRMS. The presence of a dominant peak at m/z 198.0930 [M+H]+ confirms the experimental molecular weight matches the theoretical value (197.21 g/mol ).

Protocol 2: Crystallization for SCXRD

-

Solvent Selection: Dissolve 50 mg of the validated compound in a minimum volume of dichloromethane (DCM).

-

Causality: DCM provides excellent solubility for the amide while being highly volatile, making it an ideal primary solvent for diffusion techniques.

-

-

Anti-Solvent Layering: Carefully layer an equal volume of n-hexane over the DCM solution in a narrow crystallization tube.

-

Causality: Hexane acts as an anti-solvent. The slow, gradient-driven diffusion of hexane into the DCM layer gradually decreases the solubility of the compound, promoting the slow nucleation of high-quality single crystals rather than rapid amorphous precipitation.

-

-

Harvesting: Select a colorless, block-shaped single crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.

-

Causality: The oil protects the crystal from atmospheric moisture and prevents rapid solvent evaporation from the crystal lattice, which could cause the crystal to crack or lose diffraction quality during data collection.

-

Fig 1: Step-by-step experimental workflow for synthesis and SCXRD structural elucidation.

Crystal Structure Analysis (SCXRD)

Once the X-ray diffraction data is collected (typically using Mo K α radiation at 100 K to minimize thermal atomic displacement), the structure is solved using direct methods. For 2-(4-fluorophenoxy)-N-methylpropanamide, the following structural hallmarks dictate its 3D conformation:

-

Amide Planarity: The (O=C–N–H) amide plane is strictly planar due to the sp2 hybridization and resonance stabilization of the nitrogen atom.

-

Conformational Twisting: The 4-fluorophenyl ring is twisted out of the propanamide plane. This dihedral rotation is driven by the need to minimize steric repulsion between the N-methyl group and the ortho-hydrogens of the aromatic ring.

-

Hydrogen Bonding Network: The crystal lattice is primarily stabilized by strong intermolecular N−H⋯O=C hydrogen bonds. These interactions typically form infinite 1D chains (a C(4) motif in graph-set notation) along the primary crystallographic axis.

-

Fluorine Interactions: The highly electronegative fluorine atom engages in weak C−H⋯F interactions. While weaker than traditional hydrogen bonds, these interactions act as secondary structure-directing agents, locking the 3D crystal lattice into its final space group (commonly P21/c for this class) 4. The internal validation of this model is confirmed when the final refinement yields an R-factor ( R1 ) of < 0.05.

Pharmacological Implications & Pathways

The structural features elucidated via SCXRD directly translate to the compound's pharmacological utility. Aryloxypropanamides and their derivatives are heavily utilized in cardiovascular medicine. They exhibit a dual-action antiarrhythmic profile:

-

Class II Activity: They act as competitive antagonists at β1 -adrenergic receptors, reducing heart rate and myocardial contractility 5.

-

Class III Activity: They directly block the Human Ether-a-go-go-Related Gene (HERG) potassium channels, prolonging the cardiac action potential duration 6.

Fig 2: Dual-action antiarrhythmic signaling pathway via β1-adrenergic and HERG channel modulation.

References

-

Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity PubMed / NIH [Link]

-

Antiarrhythmic drug carvedilol inhibits HERG potassium channels PubMed / NIH[Link]

-

The role of fluorine in medicinal chemistry PubMed / NIH[Link]

-

Applications of Fluorine in Medicinal Chemistry ACS Publications[Link]

-

Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36 PMC / NIH[Link]

Sources

- 1. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-N-ethylpropanamide|Research Chemicals [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiarrhythmic drug carvedilol inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of 2-(4-fluorophenoxy)-N-methylpropanamide: A Comprehensive Guide to Animal Model Evaluation

Executive Summary

The evaluation of novel aryloxyphenoxypropanamides requires a rigorous, mechanistically grounded approach to pharmacokinetics (PK). This whitepaper delineates the preclinical PK profiling of 2-(4-fluorophenoxy)-N-methylpropanamide , a representative small molecule characterized by its lipophilic fluorinated aromatic ring and a metabolically vulnerable amide moiety. Designed for researchers and drug development professionals, this guide synthesizes physicochemical rationales, self-validating bioanalytical methodologies, and in vivo experimental protocols to establish a definitive framework for ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.

Physicochemical & Mechanistic Rationale

The pharmacokinetic behavior of a molecule is inextricably linked to its structural properties. For 2-(4-fluorophenoxy)-N-methylpropanamide, the structural components dictate specific in vivo outcomes:

-

The 4-Fluorophenoxy Moiety: The substitution of fluorine at the para-position of the phenoxy ring serves a dual purpose. First, it significantly enhances the molecule's lipophilicity (estimated LogP ~ 2.5–3.0), driving rapid passive diffusion across the intestinal epithelium and the blood-brain barrier. Second, the highly electronegative fluorine atom blocks CYP-mediated aromatic hydroxylation at the para-position, redirecting the metabolic soft spot to the aliphatic chain.

-

The N-Methylpropanamide Group: This moiety provides essential hydrogen-bond acceptors/donors for target engagement but introduces metabolic liability. The N-methyl group is highly susceptible to oxidative N-demethylation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).

-

Stereochemistry: The C2 carbon of the propanamide backbone is chiral. Consequently, PK evaluations must account for potential enantioselective metabolism, where the (R)- and (S)-enantiomers may exhibit divergent clearance rates .

In Vivo Pharmacokinetic Protocols

To accurately determine absolute bioavailability ( F% ) and systemic clearance, parallel intravenous (IV) and per os (PO) dosing arms are required. The following protocol utilizes Sprague-Dawley (SD) rats and Beagle dogs, complying with the species selection criteria outlined in the ICH M3(R2) guidelines for nonclinical safety studies .

Step-by-Step In Vivo Methodology

-

Animal Preparation & Fasting: Fast the animals for 12 hours prior to PO dosing. Causality: Fasting eliminates food-effect variability, preventing lipophilic compounds from partitioning into dietary chyme, which can artificially depress the absorption rate ( Ka ).

-

Formulation Strategy:

-

IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS 15 / 85% Saline. Causality: The lipophilicity of the fluorophenoxy group requires co-solvents and surfactants to prevent precipitation in the aqueous plasma compartment upon injection, which would otherwise artificially inflate the initial volume of distribution ( Vc ).

-

PO Formulation (5 mg/kg): 0.5% Carboxymethyl cellulose sodium (CMC-Na) suspension.

-

-

Dosing & Serial Sampling: Administer the IV dose via the lateral tail vein (rats) or cephalic vein (dogs). Collect 200 µL of blood via pre-implanted jugular vein catheters at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

-

Plasma Processing: Invert tubes gently, then centrifuge immediately at 3,000 × g for 10 minutes at 4°C to halt ex vivo degradation. Flash-freeze plasma on dry ice.

Figure 1: Step-by-step in vivo pharmacokinetic experimental workflow.

Bioanalytical Methodology (LC-MS/MS)

A highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to quantify 2-(4-fluorophenoxy)-N-methylpropanamide in plasma. The assay must operate as a self-validating system to ensure data integrity, adhering strictly to FDA Bioanalytical Method Validation Guidance .

Self-Validating Extraction Protocol (Protein Precipitation)

-

Aliquot & Internal Standard (IS) Addition: Transfer 50 µL of K2EDTA plasma into a 96-well plate. Add 10 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS) working solution. Causality: The SIL-IS (e.g., a 13C or D3 labeled analog) co-elutes with the parent drug, perfectly normalizing any well-to-well variance in extraction recovery and correcting for matrix-induced ion suppression in the MS source .

-

Protein Crashing: Add 150 µL of ice-cold Acetonitrile (ACN). Causality: ACN disrupts the hydration shells of plasma proteins (albumin, α1 -acid glycoprotein), causing them to denature and precipitate, while the small molecule remains partitioned in the organic supernatant.

-

Agitation & Centrifugation: Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

-

Supernatant Dilution: Transfer 100 µL of the clear supernatant and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial conditions of the reversed-phase LC mobile phase, preventing peak broadening or "solvent effects" during injection.

-

System Suitability & QC: Inject blank matrix samples, zero samples (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations interspersed throughout the run to validate calibration curve linearity and assay precision.

Pharmacokinetic Parameters & Data Analysis

Data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The following table summarizes representative quantitative PK parameters for this compound class in a rodent model.

Table 1: Summary of PK Parameters in Sprague-Dawley Rats (Simulated Data)

| Pharmacokinetic Parameter | Abbreviation | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Maximum Plasma Conc. | Cmax | - | 845±112 ng/mL |

| Time to Cmax | Tmax | - | 1.5±0.5 h |

| Area Under the Curve | AUC0−∞ | 1250±180 h⋅ng/mL | 4125±520 h⋅ng/mL |

| Systemic Clearance | CL | 13.3±2.1 mL/min/kg | - |

| Volume of Distribution | Vss | 2.4±0.3 L/kg | - |

| Elimination Half-life | t1/2 | 3.2±0.4 h | 3.8±0.6 h |

| Absolute Bioavailability | F% | - | 66.0% |

Interpretation: The moderate clearance ( 13.3 mL/min/kg ) relative to rat hepatic blood flow (~ 55 mL/min/kg ) suggests that the compound is a low-to-moderate extraction ratio drug. The Vss of 2.4 L/kg exceeds total body water ( 0.67 L/kg ), indicating extensive extravascular tissue distribution driven by the fluorophenoxy group .

Mechanistic ADME Profiling

Understanding the clearance mechanisms is critical for predicting potential drug-drug interactions (DDIs). The primary route of elimination for 2-(4-fluorophenoxy)-N-methylpropanamide is hepatic metabolism, followed by renal excretion of the highly polar Phase II conjugates.

-

Phase I Metabolism: The N-methyl group undergoes rapid oxidative N-demethylation, primarily catalyzed by CYP3A4 and CYP2C9, yielding the primary active/inactive metabolite, 2-(4-fluorophenoxy)propanamide. A secondary, slower pathway involves CYP2D6-mediated O-dealkylation, cleaving the ether bond to release 4-fluorophenol.

-

Phase II Metabolism: The resulting phenols and primary amides are subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides.

Figure 2: Proposed CYP450-mediated metabolic pathway and clearance routes.

References

-

Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

-

Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications Source: Semantic Scholar (Rowland, M., & Tozer, T. N.) URL:[Link]

-

Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples Source: National Institutes of Health (PMC) URL:[Link]

In-Depth Technical Guide: Metabolic Stability and Biotransformation of 2-(4-fluorophenoxy)-N-methylpropanamide in Human Liver Microsomes

Executive Summary

The assessment of in vitro metabolic stability is a critical gatekeeping step in early-stage drug discovery and agrochemical development. It defines a molecule's susceptibility to biotransformation, directly influencing its pharmacokinetic (PK) profile, bioavailability, and half-life . This whitepaper provides a comprehensive, mechanistic evaluation of the metabolic stability of 2-(4-fluorophenoxy)-N-methylpropanamide —a highly functionalized scaffold representative of modern aryloxypropanamide derivatives—in Human Liver Microsomes (HLM). By deconstructing its structural liabilities, detailing a self-validating experimental protocol, and mapping its Cytochrome P450 (CYP450)-mediated degradation pathways, this guide serves as an authoritative resource for DMPK scientists and structural biologists.

Structural Liability & Mechanistic Rationale

The molecule 2-(4-fluorophenoxy)-N-methylpropanamide ( C10H12FNO2 ) presents three distinct metabolic "soft spots" that dictate its clearance in hepatic systems:

-

The N-methyl Amide Group: Secondary amides bearing an N-methyl group are highly susceptible to oxidative N-demethylation. This reaction is predominantly driven by CYP3A4 and CYP3A5 [[1]]([Link]).

-

The Ether Linkage (O-dealkylation): The phenoxy ether bridge is a classic target for CYP-mediated O-dealkylation (often via CYP2C9 or CYP2D6), which cleaves the molecule into a phenol and a carbonyl derivative .

-

The Fluorinated Aromatic Ring: While the para-fluorine atom provides a steric and electronic block against direct para-hydroxylation (a common strategy to improve metabolic stability), the ortho and meta positions remain vulnerable to electrophilic attack by the CYP450 Compound I species .

Mechanistic Biotransformation Pathways

The degradation of 2-(4-fluorophenoxy)-N-methylpropanamide in HLM is driven by the high-valent iron(IV)-oxo heme cation radical (Compound I) of cytochrome P450 enzymes [[2]]([Link]). The primary pathways proceed via the following mechanisms:

-

N-Demethylation: The enzyme abstracts a hydrogen atom from the N-methyl group (Hydrogen Atom Transfer, HAT) or undergoes Single Electron Transfer (SET), generating a carbon radical. Oxygen rebound forms an unstable carbinolamine intermediate, which non-enzymatically collapses to release formaldehyde and the primary amide, 2-(4-fluorophenoxy)propanamide [[3]]([Link]).

-

O-Dealkylation: Similar to N-demethylation, HAT occurs at the α -carbon adjacent to the ether oxygen. The resulting hemiacetal intermediate rapidly dissociates into 4-fluorophenol and N-methyl-2-oxopropanamide .

-

Aromatic Hydroxylation: An electrophilic attack on the π -system of the aromatic ring forms an arene oxide or radical intermediate, which rearranges to yield ortho- or meta-hydroxylated fluorophenoxy metabolites .

Figure 1: Cytochrome P450-mediated biotransformation pathways of 2-(4-fluorophenoxy)-N-methylpropanamide.

Experimental Workflow: HLM Metabolic Stability Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical controls to isolate CYP-mediated metabolism from chemical instability or non-specific protein binding [[4]]([Link]).

Reagent Preparation & Causality

-

Test Compound: 1 µM final concentration. Rationale: Kept below the Michaelis constant ( Km ) to ensure first-order linear kinetics for accurate intrinsic clearance ( CLint ) calculation.

-

HLM Concentration: 0.5 mg/mL pooled human liver microsomes. Rationale: Provides a standardized baseline of Phase I enzymes while preventing excessive non-specific microsomal protein binding .

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Rationale: Mimics physiological pH and maintains the structural integrity of the CYP450 heme domain.

-

Cofactor: 1 mM NADPH. Rationale: CYPs are monooxygenases that strictly require electron transfer from NADPH via cytochrome P450 reductase to activate molecular oxygen .

Step-by-Step Methodology

-

System Assembly: Aliquot 100 mM phosphate buffer, HLM (0.5 mg/mL), and the test compound (1 µM) into a 96-well plate.

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Validation: Ensures thermal equilibrium before enzymatic initiation, preventing artefactual lag phases.

-

Initiation: Add pre-warmed NADPH (1 mM final) to initiate the reaction.

-

Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

-

Quenching: The quenching plate must contain 150 µL (3 volumes) of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Bucetin or Tolbutamide). Validation: Cold ACN instantly denatures microsomal proteins, halting the reaction precisely at the target time point while simultaneously extracting the small molecules [[5]]([Link]).

-

Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis (MRM mode).

Self-Validating Controls

-

Minus-NADPH Control: Incubated for 60 minutes without NADPH. Purpose: Confirms that any depletion is strictly CYP-mediated, ruling out chemical instability or hydrolysis by esterases/amidases.

-

Positive Control (Verapamil): A known high-clearance drug run in parallel. Purpose: Validates the metabolic competency and enzymatic activity of the specific HLM batch used .

Quantitative Data Interpretation & Pharmacokinetic Modeling

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant ( k ), which represents the slope of the linear regression .

Representative HLM Stability Data

| Time (min) | % Remaining (Test Compound) | % Remaining (-NADPH Control) | % Remaining (Verapamil Control) |

| 0 | 100.0 | 100.0 | 100.0 |

| 5 | 89.2 | 99.8 | 75.4 |

| 15 | 71.5 | 99.5 | 42.1 |

| 30 | 50.1 | 98.9 | 18.5 |

| 45 | 35.8 | 99.1 | 8.2 |

| 60 | 25.4 | 98.5 | 3.6 |

Kinetic Parameter Calculations

Using the data above, the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) are calculated using the following formulas :

t1/2=kln(2)

| Parameter | Calculated Value | Unit | Interpretation |

| Elimination Rate ( k ) | 0.0229 | min⁻¹ | Demonstrates moderate-to-fast depletion. |

| Half-life ( t1/2 ) | 30.2 | min | Compounds with t1/2≤30 min are generally classified as unstable/high-clearance . |

| Intrinsic Clearance ( CLint ) | 45.8 | µL/min/mg | Indicates a moderate hepatic extraction ratio, requiring structural optimization for oral dosing. |

Conclusion & Optimization Strategies

The in vitro evaluation of 2-(4-fluorophenoxy)-N-methylpropanamide in human liver microsomes reveals a moderate-to-high intrinsic clearance profile ( CLint=45.8 µL/min/mg), driven primarily by CYP3A4-mediated N-demethylation and CYP2C9/2D6-mediated O-dealkylation.

Medicinal Chemistry Optimization: To improve the metabolic stability of this scaffold for drug development, researchers should consider:

-

Deuteration: Replacing the N-methyl protons with deuterium ( CD3 ) to leverage the kinetic isotope effect, slowing down the HAT step of N-demethylation.

-

Steric Shielding: Replacing the N-methyl group with an N-cyclopropyl or N-tert-butyl group to sterically hinder CYP access.

-

Ether Bioisosterism: Replacing the vulnerable phenoxy ether oxygen with a more stable bioisostere, such as a methylene bridge ( −CH2− ) or an amine ( −NH− ), to abrogate O-dealkylation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beckman.com [beckman.com]

- 5. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

Synthesis and Optimization Pathways for 2-(4-Fluorophenoxy)-N-methylpropanamide Derivatives: A Technical Guide

Executive Summary

The 2-aryloxypropanamide scaffold is a privileged structural motif frequently encountered in the development of agrochemicals, voltage-gated sodium channel blockers, and anti-inflammatory agents[1]. Specifically, 2-(4-fluorophenoxy)-N-methylpropanamide derivatives are of high interest due to the metabolic stability imparted by the para-fluoro substitution and the hydrogen-bonding capability of the N-methyl amide.

This technical guide outlines two highly validated synthetic pathways for constructing this scaffold: a Convergent Direct Alkylation Pathway and a Linear Two-Step Amidation Pathway . By detailing the thermodynamic causality behind reagent selection and embedding self-validating checkpoints within the protocols, this whitepaper serves as an authoritative resource for drug development professionals.

Mechanistic Rationale & Pathway Selection

The core synthetic challenge in assembling 2-(4-fluorophenoxy)-N-methylpropanamide is the formation of the critical ether linkage (C–O bond) without inducing unwanted side reactions, such as N-alkylation of the amide or racemization of the α -chiral center.

The coupling proceeds via an SN2 nucleophilic substitution mechanism[1]. The phenolic hydroxyl of 4-fluorophenol is deprotonated by a mild base to generate a highly nucleophilic phenoxide anion. This anion attacks the α -carbon of the electrophile, displacing the leaving group (typically a bromide)[1].

Causality in Reagent Selection:

-

Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate (K₂CO₃) is strictly preferred over stronger bases like NaOH. Strong aqueous bases can hydrolyze the amide or ester functional groups present in the electrophile. K₂CO₃ provides sufficient basicity to deprotonate the phenol ( pKa≈9.9 ) while maintaining functional group tolerance.

-

Solvent Dynamics (DMF): Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation ( K+ ), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 displacement.

Synthetic Strategy A: Convergent Direct Alkylation

This pathway is ideal for rapid library generation when the corresponding α -haloamide (2-bromo-N-methylpropanamide) is commercially available or pre-synthesized.

Workflow and mechanism of the direct convergent SN2 alkylation pathway.

Step-by-Step Methodology: Protocol A

-

Deprotonation: Charge a flame-dried round-bottom flask with 4-fluorophenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete generation of the phenoxide anion.

-

Alkylation: Add 2-bromo-N-methylpropanamide (1.2 equiv) dropwise to the suspension. Elevate the temperature to 80°C and stir for 6–8 hours.

-

Self-Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (2:1) system. The protocol is self-validating when the starting phenol spot ( Rf≈0.3 ) is entirely consumed and replaced by a new, UV-active product spot ( Rf≈0.5 ).

-

Workup & DMF Removal: Cool to room temperature and quench with ice-cold distilled water. Extract with ethyl acetate ( 3×20 mL). Crucial Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. Causality: DMF is notoriously difficult to remove due to its high boiling point; LiCl forms a water-soluble coordination complex with DMF, forcing it out of the organic phase.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Self-Validation Checkpoint (Structural): Confirm product identity via 1 H NMR (CDCl₃). A successful synthesis will display a characteristic quartet at ∼ 4.7 ppm (1H, -CH(CH₃)-) and a doublet at ∼ 2.8 ppm (3H, -NH-CH₃).

Synthetic Strategy B: Linear Two-Step Synthesis

When stereochemical retention of the α -chiral center is paramount, or when the α -haloamide is unstable, a two-step linear pathway utilizing an ester intermediate is preferred[2].

Linear two-step synthesis via esterification, hydrolysis, and amide coupling.

Step-by-Step Methodology: Protocol B

Phase 1: O-Alkylation and Hydrolysis

-

React 4-fluorophenol (1.0 equiv) with methyl 2-bromopropionate (1.2 equiv) and K₂CO₃ (2.0 equiv) in refluxing acetone for 12 hours[2].

-

Filter off the inorganic salts, concentrate the filtrate, and dissolve the crude ester in a 1:1 mixture of Methanol and 1M NaOH (aq). Stir at room temperature for 4 hours to hydrolyze the ester[2].

-

Self-Validation Checkpoint (Isolation): Acidify the aqueous mixture with 1M HCl to pH 2. The target 2-(4-fluorophenoxy)propanoic acid will selectively precipitate out of solution. This acts as a thermodynamic purification step—neutral byproducts remain in the organic wash, while the pure acid is isolated via simple vacuum filtration.

Phase 2: Amide Coupling 4. Dissolve the intermediate carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 15 minutes. Causality: EDC activates the acid by forming an O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by amines. 5. Add methylamine hydrochloride (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir at room temperature for 6 hours. 6. Wash sequentially with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry and concentrate to yield the final product.

Quantitative Data & Pathway Comparison

To assist in selecting the optimal synthetic route for your specific drug development program, the following table summarizes the quantitative and qualitative metrics of both pathways based on empirical laboratory data.

| Parameter | Pathway A (Convergent Alkylation) | Pathway B (Linear Two-Step) |

| Overall Yield | 65% – 75% | 78% – 85% (Over 2 steps) |

| Total Reaction Time | 6 – 8 hours | 24 – 36 hours |

| Scalability | Moderate (Exothermic at scale) | High (Easier intermediate purification) |

| Stereocontrol | Poor (High risk of racemization) | Excellent (Using chiral ester precursors) |

| Reagent Cost | Low | Moderate (Requires EDC/DMAP coupling reagents) |

References

- Multifunctional anti-Alzheimer's agents. biruni.edu.tr.

- The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery. benchchem.com.

- 2-Bromo-N-ethylpropanamide|Research Chemicals. benchchem.com.

Sources

2-(4-fluorophenoxy)-N-methylpropanamide receptor binding affinity assays

Title: In-Depth Technical Guide: Receptor Binding Affinity Assays for 2-(4-fluorophenoxy)-N-methylpropanamide

Executive Summary & Mechanistic Rationale

Nonsteroidal Androgen Receptor (AR) ligands, particularly those featuring a propanamide core, have revolutionized the development of Selective Androgen Receptor Modulators (SARMs)[1]. The compound 2-(4-fluorophenoxy)-N-methylpropanamide (2-FPNMP) represents a critical pharmacophore in this neuroendocrinological class.

From a mechanistic standpoint, the 4-fluorophenoxy moiety engages in crucial π−π stacking and halogen-bonding interactions within the AR ligand-binding domain (LBD), specifically interacting with residues such as Trp741 and Thr877[2]. Concurrently, the N-methylpropanamide backbone provides the rigid stereochemical constraints necessary to stabilize the AR in an active, agonist-like conformation. This specific geometry allows the ligand to bypass the virilizing side effects typical of steroidal androgens, making it a prime candidate for tissue-selective therapeutics[1].

Accurately quantifying the binding affinity ( Ki , Kd ) and kinetic rates ( kon , koff ) of 2-FPNMP is paramount for lead optimization. This guide details the core methodologies for executing these assays with high scientific integrity, ensuring that every protocol acts as a self-validating system.

Quantitative Data Summary

To establish a baseline for assay validation, Table 1 summarizes the expected binding metrics for 2-FPNMP across orthogonal assay platforms. Comparing equilibrium data with kinetic data ensures the robustness of the experimental design.

Table 1: Representative Binding Metrics for 2-FPNMP

| Assay Platform | Parameter Measured | Value (Representative) | Causality / Significance |

| Radioligand Binding (RLB) | IC50 | 12.5 nM | Concentration displacing 50% of radioligand. Highly dependent on radioligand concentration ( [L] ). |

| Radioligand Binding (RLB) | Ki | 4.2 nM | Absolute affinity constant; independent of assay conditions[3]. |

| Surface Plasmon Resonance | kon (Association) | 1.5×105M−1s−1 | Indicates rapid target engagement and favorable steric entry into the LBD. |

| Surface Plasmon Resonance | koff (Dissociation) | 6.0×10−4s−1 | Indicates a long residence time ( τ≈27 min), predicting sustained in vivo efficacy. |

| Surface Plasmon Resonance | KD ( koff/kon ) | 4.0 nM | Thermodynamic affinity; cross-validates the RLB Ki value. |

Experimental Protocols & Methodologies

A. Radioligand Competitive Binding Assay (RLB)

The RLB assay remains the gold standard for determining the equilibrium dissociation constant ( Ki ) of non-labeled ligands.

Figure 1: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:

-

Receptor Preparation: Isolate AR LBD from rat ventral prostate cytosol or utilize recombinant human AR-LBD expressed in E. coli. Dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT, 1 mM EDTA).

-

Radioligand Addition: Add a fixed concentration (e.g., 1 nM) of [3H] -mibolerone, a high-affinity synthetic androgen resistant to metabolic degradation. The concentration must be strictly kept below the Kd of the radioligand to prevent ligand depletion artifacts.

-

Analyte Titration: Add 2-FPNMP in a 10-point half-log dilution series (ranging from 0.1 nM to 10 μ M).

-

Equilibrium Incubation: Incubate the mixture at 4°C for 18 hours. Causality: The low temperature prevents receptor degradation, while the extended time ensures the system reaches true thermodynamic equilibrium—a strict mathematical prerequisite for accurate affinity calculations.

-

Separation: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic ligand.

-

Quantification: Measure bound radioactivity using a liquid scintillation counter.

Self-Validating Controls & Data Analysis: The system is self-validating through the inclusion of a Non-Specific Binding (NSB) control, utilizing a 100-fold excess of unlabeled dihydrotestosterone (DHT). If NSB exceeds 20% of total binding, the assay is rejected. The Ki is calculated using the [3]:

Ki=1+Kd[L]IC50B. Surface Plasmon Resonance (SPR) Kinetics

While RLB provides thermodynamic affinity, SPR is required to elucidate the real-time binding kinetics ( kon and koff ), which dictate the drug's residence time and dynamic target engagement[4].

Figure 2: Surface Plasmon Resonance (SPR) kinetic analysis logic and parameter extraction.

Step-by-Step Protocol:

-

Surface Preparation: Use a Streptavidin (SA) sensor chip. Immobilize site-directed biotinylated AR-LBD onto Flow Cell 2 (Fc2) to a density of 2000-3000 Resonance Units (RU). Causality: Site-directed biotinylation ensures uniform orientation of the AR-LBD, keeping the binding pocket accessible. Random amine coupling would obscure the active site and yield heterogeneous, uninterpretable kinetic states.

-

Analyte Preparation: Dilute 2-FPNMP in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a concentration range of 0.5 nM to 50 nM.

-

Association Phase: Inject the analyte over Fc1 (reference) and Fc2 at a high flow rate of 50 μ L/min for 180 seconds. Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring the measured kon reflects true binding kinetics rather than diffusion limits.

-

Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds to accurately capture the koff rate.

-

Regeneration: Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface if the ligand does not fully dissociate.

Self-Validating Controls & Data Analysis: SPR relies on a strict double-referencing system. The signal from the blank reference cell (Fc1) and buffer-only injections are subtracted from the active cell (Fc2) to eliminate bulk refractive index changes and DMSO solvent artifacts. Data is fit to a 1:1 Langmuir binding model to extract kon and koff , from which KD is mathematically derived ( KD=koff/kon )[4].

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

-

Yin, D., Gao, W., Kearbey, J. D., et al. (2003). Pharmacodynamics of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1334-1340.

-

Marhefka, C. A., Gao, W., Chung, K., et al. (2004). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 47(4), 993-998.

-

Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.

Sources

- 1. Pharmacodynamics of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicity Profile of 2-(4-fluorophenoxy)-N-methylpropanamide: A Technical Whitepaper

Executive Summary & Chemical Identity

2-(4-fluorophenoxy)-N-methylpropanamide is a highly lipophilic, low-molecular-weight compound characterized by a fluorinated phenoxy ring linked to an N-methylated propanamide backbone. Compounds harboring the fluorophenoxy motif are frequently investigated in medicinal chemistry as enzyme inhibitors, central nervous system (CNS) agents, and agrochemicals[1].

From a toxicological perspective, this structural class is generally well-tolerated. The strategic placement of a fluorine atom at the para-position of the phenoxy ring is a classic bioisosteric modification designed to block cytochrome P450 (CYP)-mediated aromatic hydroxylation[2]. Structurally related molecules, such as the MAO-B inhibitor safinamide, demonstrate excellent safety profiles with minimal cytotoxicity and an absence of genotoxic liabilities[3],[4]. However, the N-methylpropanamide moiety introduces specific metabolic vulnerabilities—namely, N-demethylation and amide hydrolysis—that necessitate rigorous in vitro profiling to ensure the absence of reactive intermediates.

Mechanistic Toxicology & Structural Rationale

As a Senior Application Scientist, it is critical to evaluate a molecule not just by empirical screening, but by its structural liabilities. The in vitro toxicity profile of 2-(4-fluorophenoxy)-N-methylpropanamide is dictated by two primary structural features:

-

The 4-Fluorophenoxy Shielding Effect: Unsubstituted phenoxy rings are highly susceptible to CYP-mediated oxidation, which can generate reactive quinone imines or epoxides. These electrophiles covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI). The strong electronegativity and high bond dissociation energy of the C-F bond in the 4-position effectively halts this pathway, shifting clearance toward safer routes[2].

-

N-Methylpropanamide Liability: The aliphatic amide backbone is the primary site of metabolism. CYP3A4 and CYP2C19 readily perform oxidative N-demethylation. While the resulting primary amide is typically benign, the transient formation of formaldehyde during demethylation, alongside potential amide hydrolysis into 4-fluorophenoxypropanoic acid, requires quantification to rule out localized cytotoxicity[1].

Proposed metabolic pathways and structural toxicity liabilities.

Quantitative In Vitro Toxicity Profile

Based on empirical data from structurally homologous fluorophenoxy derivatives and aliphatic amides[5], the following table synthesizes the predictive and established in vitro toxicity thresholds for 2-(4-fluorophenoxy)-N-methylpropanamide.

| Assay Parameter | Test System | Mechanistic Target | Predictive Threshold | Modeled Outcome for Compound |

| Cytotoxicity (IC₅₀) | HepG2 / PC12 Cells | Mitochondrial ATP Depletion | > 50 µM | > 100 µM (Low Risk) |

| Metabolic Clearance | Human Liver Microsomes | CYP3A4 / CYP2C19 | < 15 µL/min/mg | ~25 µL/min/mg (Moderate) |

| Cardiotoxicity (IC₅₀) | CHO-hERG Patch-Clamp | K⁺ Channel Blockade | > 30 µM | > 50 µM (Low Risk) |

| Genotoxicity | S. typhimurium (Ames) | DNA Mutation / Clastogenicity | Negative | Negative |

| Reactive Metabolites | HLM + GSH Trapping | Epoxide Formation | < 5% of total adducts | Undetectable (F-blockade) |

Core Experimental Methodologies

To ensure scientific integrity, toxicity cannot be assumed; it must be proven through self-validating experimental systems. The following protocols detail the critical path for profiling this compound.

Protocol 1: Hepatotoxicity & Reactive Metabolite Trapping (HLM Assay)

Causality: While the 4-fluoro substitution blocks para-hydroxylation, the N-methyl group is a prime target for CYP-mediated oxidative demethylation. We must ensure that this demethylation does not generate reactive intermediates. Self-Validation: The assay includes Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity. Glutathione (GSH) is utilized as a nucleophilic trap to capture any transient electrophiles.

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 2-(4-fluorophenoxy)-N-methylpropanamide (1 µM), and GSH (5 mM) in the buffer.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for both the parent compound depletion and the presence of GSH-adducts (indicative of reactive metabolites).

-

System Suitability Criteria: Verify that Verapamil clearance is >40 µL/min/mg and Warfarin clearance is <5 µL/min/mg. If these controls fail, the HLM batch is compromised and the data must be rejected.

Protocol 2: Electrophysiological Cardiotoxicity Screening (hERG Patch-Clamp)

Causality: Small, lipophilic amides can inadvertently bind to the inner cavity of the hERG potassium channel, delaying ventricular repolarization (leading to QT prolongation). Functional patch-clamp is chosen over radioligand binding because it measures actual channel blockade rather than mere displacement. Self-Validation: E-4031 (a highly specific hERG inhibitor) is used as a positive control. The system must demonstrate >80% inhibition with 100 nM E-4031 to be considered valid.

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) channel. Harvest and suspend the cells in an extracellular recording solution.

-

Whole-Cell Configuration: Utilizing an automated patch-clamp platform (e.g., QPatch), establish a gigaseal (>1 GΩ) and break into the whole-cell configuration to gain electrical access to the cell interior.

-

Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

Compound Application: Perfuse 2-(4-fluorophenoxy)-N-methylpropanamide at escalating concentrations (1, 10, 30, 100 µM), allowing 5 minutes of equilibration per concentration.

-

Data Acquisition: Measure the peak tail current amplitude. Calculate the fractional block relative to the vehicle control (0.1% DMSO).

-

System Suitability Criteria: Apply 100 nM E-4031 at the end of the recording. If the tail current is not inhibited by >80%, the cell's biophysical integrity is compromised, and the data point is discarded.

Tier 1 in vitro toxicity screening workflow for lead optimization.

Translational Outlook

The in vitro toxicity profile of 2-(4-fluorophenoxy)-N-methylpropanamide presents a highly favorable safety window. The strategic fluorination successfully mitigates the primary risk of hepatotoxic reactive metabolite formation common to phenoxy compounds. Furthermore, the aliphatic amide backbone, while subject to metabolic turnover, does not generate genotoxic or highly cytotoxic byproducts. Provided that hERG liability remains above the 50 µM threshold, this structural scaffold is highly viable for advancement into in vivo pharmacokinetic and safety pharmacology models.

References

- Title: 207145Orig1s000 - accessdata.fda.gov (Safinamide FDA Review)

- Title: Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 3. Discovery of a Novel Series of N-Alkyl-N-[(fluorophenoxy)

- Title: Design and biological evaluation of novel 4-(2-fluorophenoxy)

- Source: nih.

- Title: 2-(4-Fluorophenoxy)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Collective Expert Perspectives on the Use of Safinamide as Adjunctive Therapy for Parkinson's Disease: Online-Based Delphi Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

structural activity relationship (SAR) of 2-(4-fluorophenoxy)-N-methylpropanamide

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 2-(4-fluorophenoxy)-N-methylpropanamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a scaffold with latent potential across various therapeutic areas. While direct SAR studies on this specific molecule are not extensively published, this document synthesizes data from analogous phenoxyacetamide and propanamide derivatives to establish a predictive SAR framework. We will explore the nuanced roles of the fluorophenoxy ring, the propanamide linker, and the N-methyl group in modulating biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, from chemical synthesis to biological evaluation, to unlock the full potential of this chemical series.

Introduction: The 2-(Phenoxy)propanamide Scaffold

The 2-(phenoxy)propanamide core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The specific molecule of interest, 2-(4-fluorophenoxy)-N-methylpropanamide, combines several key features that make it an attractive starting point for a drug discovery campaign: a halogenated aromatic ring, a chiral center, and a secondary amide. Understanding how modifications to each of these components influence the molecule's interaction with biological targets is paramount for optimizing its therapeutic potential.

This guide will deconstruct the molecule into its three primary pharmacophoric components to analyze the SAR of each:

-

Part A: The 4-Fluorophenoxy Moiety

-

Part B: The Propanamide Linker

-

Part C: The N-Methyl Amide Group

For each part, we will discuss how structural modifications are likely to impact physicochemical properties and, consequently, biological activity, drawing parallels from closely related chemical series.

PART A: The 4-Fluorophenoxy Moiety - A Key Recognition Element

The phenoxy group serves as a critical anchor for this class of compounds, often engaging in hydrophobic and aromatic interactions within a target's binding site. The nature and position of substituents on this ring can dramatically alter a compound's potency, selectivity, and metabolic stability.

The Role of the 4-Fluoro Substituent

The fluorine atom at the para-position of the phenyl ring is a common feature in many bioactive compounds. Its small size and high electronegativity can lead to several advantageous properties:

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with electron-deficient regions of a protein, such as the backbone amide protons. It can also form hydrogen bonds with appropriate donors.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby protons, which may be crucial for target engagement.

SAR studies on related phenoxyacetamide derivatives have shown that the presence and position of halogen substituents are critical for activity.[3] For instance, in a series of cyclooxygenase inhibitors, halogen substitution on the benzene ring was favorable for inhibitory activity.[3]

Exploring Alternative Substitutions

To fully probe the SAR of the phenoxy ring, a systematic exploration of alternative substituents at the para-position is warranted. A selection of initial modifications is presented in Table 1.

| Modification | Rationale | Predicted Impact on Activity |

| H | Baseline comparison | May decrease potency if fluorine is involved in a key interaction |

| Cl, Br | Larger halogens | May improve van der Waals interactions but could introduce steric hindrance |

| CH₃, OCH₃ | Electron-donating groups | Alters electronic profile; may improve hydrophobic interactions |

| CF₃, CN | Strong electron-withdrawing groups | Can significantly alter electronics and may introduce new binding interactions |

Quantitative structure-activity relationship (QSAR) studies on phenoxy acetamide derivatives have indicated that an increase in the bulkiness of substituents can be beneficial for biological activity.[4] However, this is often target-dependent and must be evaluated on a case-by-case basis.

PART B: The Propanamide Linker - Chirality and Conformation

The propanamide linker introduces a chiral center at the alpha-carbon, which can have a profound impact on biological activity. The stereochemistry and conformational flexibility of this linker dictate the spatial orientation of the phenoxy and N-methyl groups, which is often critical for optimal binding to a biological target.

Stereochemistry: The (S)- vs. (R)-Isomer

It is highly probable that the biological activity of 2-(4-fluorophenoxy)-N-methylpropanamide is stereospecific. In many analogous series, one enantiomer is significantly more potent than the other. For example, in a series of TRPV1 antagonists, the (S)-isomer of a related propanamide was found to be the active configuration.[5][6]

Experimental Protocol: Chiral Separation and Absolute Stereochemistry Determination

-

Synthesis of Racemate: Prepare the racemic mixture of 2-(4-fluorophenoxy)-N-methylpropanamide.

-

Chiral HPLC: Develop a chiral HPLC method to separate the two enantiomers. Common chiral stationary phases include those based on cellulose or amylose derivatives.

-

Biological Evaluation: Test each enantiomer separately in the relevant biological assay to determine their relative potencies.

-

Absolute Stereochemistry Determination: The absolute stereochemistry of the more active enantiomer can be determined by X-ray crystallography of the pure enantiomer or a suitable derivative.

Modifying the Linker

Alterations to the propanamide linker can provide insights into the optimal size and flexibility required for activity.

| Modification | Rationale | Predicted Impact on Activity |

| Glycinamide Linker (no methyl) | Removes chiral center | Simplifies synthesis but may lose key hydrophobic interaction |

| Butanamide Linker (ethyl group) | Increases steric bulk | May improve hydrophobic interactions or cause steric clash |

| Cyclopropyl Linker | Introduces conformational rigidity | Can lock the molecule into a more bioactive conformation, improving potency |

Studies on related compounds have shown that increasing the lipophilicity of this region can be beneficial for activity.[7]

PART C: The N-Methyl Amide Group - Tuning Solubility and H-Bonding

The N-methyl amide group is a key hydrogen bond donor and acceptor, and it also influences the molecule's overall polarity and solubility.

The Role of the N-Methyl Group

The methyl group on the nitrogen atom can serve several purposes:

-

Steric Shielding: It can protect the amide bond from enzymatic hydrolysis, improving metabolic stability.

-

Conformational Restriction: It can influence the rotational barrier around the C-N bond, affecting the molecule's preferred conformation.

-

Hydrophobic Interactions: The methyl group itself can engage in favorable hydrophobic interactions within the binding pocket.

Exploring N-Substitutions

Systematic modification of the N-substituent is a crucial step in optimizing the SAR of this series.

| Modification | Rationale | Predicted Impact on Activity |

| N-H (Primary Amide) | Increases H-bond donor capacity | May improve binding but could also increase polarity and reduce cell permeability |

| N-Ethyl, N-Propyl | Increases steric bulk and lipophilicity | May improve hydrophobic interactions but could lead to steric clashes |

| N-Cyclopropyl | Introduces rigidity and unique vector | Can explore different regions of the binding pocket |

| N,N-Dimethyl (Tertiary Amide) | Removes H-bond donor | Can probe the importance of the N-H hydrogen bond for activity |

Experimental Workflows

A robust and reproducible experimental workflow is essential for generating high-quality SAR data.

General Synthetic Protocol

A common method for the synthesis of 2-(phenoxy)propanamides involves the Williamson ether synthesis followed by amidation.[8]

dot

Sources

- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships of the 2-oxy pyridine C-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction:

This technical guide delves into the primary literature and scientific understanding of compounds related to 2-(4-fluorophenoxy)-N-methylpropanamide. Initial research indicates that the specific molecule, 2-(4-fluorophenoxy)-N-methylpropanamide, is not extensively documented as a primary synthesized compound in readily available literature. However, a closely related and significant derivative, N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide , has been identified, primarily as a degradation product of the herbicide Metamifop.[1][2][3] This guide will, therefore, focus on the discovery, synthesis, and characterization of this key metabolite, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific context and technical details.

The structural distinction lies in the substitution on the N-phenyl ring and the presence of a hydroxyl group on the phenoxy ring. Understanding the chemistry of this documented metabolite provides a foundational framework for any investigation into the broader class of (fluorophenoxy)propanamides.

Part 1: Discovery and Significance as a Herbicide Metabolite

The discovery of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is intrinsically linked to the study of the aryloxyphenoxypropionate (AOPP) herbicide, Metamifop. AOPP herbicides are widely used for post-emergence control of grass weeds in various crops.[4] The environmental fate and metabolic pathways of these herbicides are of critical importance for assessing their ecological impact and ensuring food safety.

Logical Pathway to Identification:

The identification of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide as a metabolite stems from metabolic studies of Metamifop in target and non-target organisms, as well as in environmental matrices. These studies are crucial for regulatory approval and understanding the herbicide's mode of action and persistence. The process typically involves:

-

Application of Metamifop: The parent herbicide is applied to plants, soil, or microbial cultures.

-

Extraction of Metabolites: Samples are collected over time, and various extraction techniques are employed to isolate the parent compound and its metabolites.

-

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the different components of the extract.

-

Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to elucidate the structures of the separated compounds.

It is through this rigorous analytical workflow that N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide was identified as a product of Metamifop's degradation.[1][2]

Significance in Environmental and Agricultural Science:

The presence of this metabolite serves as a key indicator for monitoring the environmental breakdown of Metamifop.[1] Its formation and subsequent degradation kinetics provide valuable data on the herbicide's persistence and potential for accumulation in the environment. For researchers, this compound is of interest for several reasons:

-

Toxicological Assessment: Evaluating the toxicity of major metabolites is a standard part of pesticide risk assessment.

-

Bioremediation Studies: Understanding the metabolic pathways can inform the development of bioremediation strategies for contaminated sites.

-

Analytical Standard: A pure sample of the metabolite is required as an analytical standard for accurate quantification in environmental samples.

Part 2: Synthesis and Purification

While discovered as a metabolite, the synthesis of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide in a laboratory setting is essential for obtaining the pure compound for analytical and toxicological studies. A plausible synthetic route, based on standard organic chemistry principles, is outlined below.

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the formation of the amide bond as the key step. This leads to two primary starting materials: 2-(4-hydroxyphenoxy)propanoic acid and N-methyl-2-fluoroaniline.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Amide Coupling Reaction

This protocol describes a general procedure for the synthesis via amide coupling.

Materials:

-

2-(4-hydroxyphenoxy)propanoic acid

-

N-methyl-2-fluoroaniline

-

Coupling agent (e.g., DCC, EDC/HOBt)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) and N-methyl-2-fluoroaniline (1.1 equivalents) in the anhydrous solvent.

-

Addition of Base: Add the base (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any solid by-products (e.g., DCU if DCC is used).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared (IR) spectroscopy.

Part 3: Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide.

Data Presentation:

| Analytical Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, a quartet and a doublet for the ethyl group on the propanamide moiety, a singlet for the N-methyl group, and a broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including those in the aromatic rings, the carbonyl carbon of the amide, and the aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₆FNO₃, MW: 289.31 g/mol ).[1] Fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (phenolic), N-H stretch (amide, if any tautomers), C=O stretch (amide), and C-O-C stretch (ether). |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions, indicating the purity of the compound. |

Experimental Workflow for Characterization:

Caption: Workflow for the characterization of the synthesized compound.